molecular formula C5H8Cl2N2 B1600790 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride CAS No. 88529-80-0

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B1600790
CAS No.: 88529-80-0
M. Wt: 167.03 g/mol
InChI Key: HHVUFOZNFZGMJO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group at the 3-position and a methyl group at the 1-position, with a hydrochloride salt. Key properties include:

  • Molecular Formula: C₅H₇ClN₂·HCl
  • Molecular Weight: 167.04 g/mol
  • CAS Numbers: 84547-64-8 (free base) and 88529-80-0 (hydrochloride)
  • Purity: 95–97% (commercial grades)
  • Physical Properties: Boiling point 146–148°C, density 1.2 g/cm³ .
  • Applications: Utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chloromethyl group .

Properties

IUPAC Name

3-(chloromethyl)-1-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-8-3-2-5(4-6)7-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVUFOZNFZGMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511325
Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1)
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Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88529-80-0
Record name 88529-80-0
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Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1)
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Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
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Biological Activity

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a chemical compound within the pyrazole family, notable for its electrophilic properties due to the presence of a chloromethyl group attached to the pyrazole ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential reactivity and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈ClN₃·HCl. Its structure features a pyrazole ring with a methyl group at position 1 and a chloromethyl group at position 3. The compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage, which necessitates careful handling in laboratory settings.

The biological activity of this compound can be attributed to its electrophilic chloromethyl group, which can engage in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity may lead to modifications that influence various cellular pathways. However, specific therapeutic mechanisms have not been extensively documented, indicating a need for further investigation into its biological effects .

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various tumor cell lines, suggesting that this compound may possess similar properties. In studies involving pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds with chloromethyl substituents demonstrated higher antiproliferative activity compared to standard chemotherapeutics like cisplatin .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrazole derivatives are known to interact with protein kinases and other enzymes involved in critical biochemical pathways. For example, certain analogs have been evaluated for their inhibitory effects on kinases associated with cancer progression, showcasing the relevance of this class of compounds in drug development .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazolo[4,3-e][1,2,4]triazine derivatives were tested against leukemia cell lines (K562 and HL60). The most active compounds showed IC50 values significantly lower than traditional therapies, indicating their potential as effective anticancer agents .
  • Enzyme Binding Affinity : Research evaluated the binding affinity of pyrazole derivatives to Mycobacterium tuberculosis CYP121A1. The results indicated that certain modifications enhance binding affinity, suggesting a pathway for developing new antimicrobial agents .

Data Tables

Compound IC50 (µM) Target Activity
Pyrazolo[4,3-e][1,2,4]triazine 9c5.8Abl protein kinaseHigh cytotoxicity
Pyrazolo[4,3-e][1,2,4]triazine 9e5.9Abl protein kinaseHigh cytotoxicity
This compoundTBDVarious nucleophilesPotential electrophilic activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrazole Derivatives

Table 1: Key Pyrazole-Based Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Purity Structural Features Spectral Data (if available)
3-(Chloromethyl)-1-methyl-1H-pyrazole·HCl C₅H₇ClN₂·HCl 167.04 95–97% Chloromethyl (C3), methyl (N1) 1H NMR (DMSO-d6): δ 8.67 (d, 1H), 7.36 (d, 1H), 4.73 (s, 2H)
3-(Chloromethyl)-1-ethyl-1H-pyrazole·HCl C₆H₉ClN₂·HCl (estimated) ~181.09 N/A Ethyl (N1), chloromethyl (C3) Not reported
4-(Chloromethyl)-1-methyl-1H-pyrazole·HCl C₅H₇ClN₂·HCl 167.04 97% Chloromethyl (C4), methyl (N1) LCMS (Method 2): 182.9 [M+H]+
5-(Chloromethyl)-3-methyl-1H-pyrazole C₅H₇ClN₂ 130.58 90% Chloromethyl (C5), methyl (C3) Not reported

Key Observations :

  • Substituent Position : The position of the chloromethyl group significantly impacts reactivity. The 3-substituted derivative (target compound) is more reactive in nucleophilic substitutions compared to 4- or 5-substituted analogs due to steric and electronic effects .
  • Purity : Commercial grades of the target compound (95–97%) are higher than 5-substituted analogs (90%), reflecting synthetic challenges in regioselective chloromethylation .

Heterocyclic Analogs Beyond Pyrazole

Table 2: Non-Pyrazole Heterocyclic Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Spectral Data
3-(Chloromethyl)isothiazole C₄H₄ClNS 133.59 Isothiazole core, chloromethyl (C3) 1H NMR: δ 8.67 (d, 1H)
6-(Chloromethyl)-3-methyl-1H-imidazo[4,5-b]pyridine C₈H₈ClN₃ 181.63 Imidazopyridine core, chloromethyl (C6) LCMS: 181.9 [M+H]+

Key Observations :

  • Core Heterocycle : Pyrazole derivatives exhibit greater electron density compared to isothiazole or imidazopyridine analogs, influencing their stability and reactivity in cross-coupling reactions .
  • Applications : Imidazopyridine derivatives are more common in kinase inhibitor development, whereas pyrazole-based chloromethyl compounds are preferred in alkylation reactions .

Preparation Methods

Chloromethylation of 1-methyl-1H-pyrazole

This is the most common and straightforward approach to synthesize the target compound.

  • Reactants: 1-methyl-1H-pyrazole, formaldehyde, hydrochloric acid
  • Catalyst: Zinc chloride (ZnCl₂) or other Lewis acid catalysts
  • Reaction Type: Electrophilic substitution (chloromethylation)
  • Conditions: Controlled temperature to optimize selectivity and yield

Mechanism: Formaldehyde reacts with hydrochloric acid to form chloromethyl cations, which then electrophilically substitute at the 3-position of the 1-methyl-1H-pyrazole ring, producing this compound.

Industrial Adaptations:

  • Use of continuous flow reactors to enhance reaction control, yield, and scalability.
  • Optimization of environmentally friendly catalysts and solvents to reduce environmental impact.

Alternative Synthetic Routes (Indirect Methods)

Though less common for this specific compound, related pyrazole derivatives have been synthesized via multi-step routes involving:

  • Halogenation of pyrazole derivatives
  • Formation of diazonium salts followed by coupling reactions
  • Grignard reagent-mediated carboxylation followed by functional group transformations

These methods are more complex and typically used for substituted pyrazoles with additional functional groups rather than direct chloromethylation.

Detailed Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Starting material 1-methyl-1H-pyrazole Commercially available or synthesized
Chloromethylating agent Formaldehyde + HCl Generates chloromethyl cation in situ
Catalyst Zinc chloride (ZnCl₂) Lewis acid catalyst to facilitate reaction
Solvent Aqueous or mixed solvent system Ensures solubility and reaction control
Temperature 0–50 °C Controlled to avoid side reactions
Reaction time Several hours (varies by scale and conditions) Monitored by TLC or HPLC
Work-up Isolation of hydrochloride salt by crystallization Purification by recrystallization
Yield Moderate to high (dependent on conditions) Typically optimized in industrial setups

Research Findings and Analytical Data

  • The chloromethylation reaction proceeds efficiently under acidic conditions with ZnCl₂ catalyst.
  • The hydrochloride salt form enhances stability and ease of isolation.
  • Continuous flow reactors improve reproducibility and scalability, reducing reaction times and waste.
  • Analytical characterization includes NMR, melting point, and purity assays confirming the structure and quality of the product.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Limitations
Direct chloromethylation 1-methyl-1H-pyrazole, formaldehyde, HCl ZnCl₂, controlled temperature Simple, direct, scalable Requires careful control of reaction conditions
Multi-step halogenation route Halogenated pyrazole derivatives Diazonium salt formation, Grignard reagents Useful for complex derivatives More steps, lower overall yield

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloroacetyl chloride may react with pyrazole derivatives under basic conditions (e.g., triethylamine) to introduce the chloromethyl group . Purity validation employs HPLC for quantitative analysis, FTIR for functional group verification, and 1H^1H-NMR (e.g., δ 3.84 ppm for methyl groups) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in academic laboratories?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile reactions, PPE (gloves, lab coats), and spill management protocols. Advanced labs require 100% compliance on safety exams, with emphasis on neutralizing hydrochloric acid byproducts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2k^k factorial design evaluates key parameters (temperature, catalyst concentration, reaction time). For instance, a study might test:

FactorLow Level (-1)High Level (+1)
Temperature (°C)6080
Catalyst (mol%)1.02.0
Statistical analysis (ANOVA) identifies significant factors, reducing trial iterations while maximizing yield .

Q. What computational strategies predict byproduct formation during synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify intermediates. ICReDD’s workflow integrates reaction path searches with experimental validation, flagging unstable intermediates (e.g., carbocation rearrangements) . Software like COMSOL Multiphysics simulates reaction dynamics, enabling preemptive optimization .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR peaks)?

  • Methodological Answer : Cross-validate with 2D-NMR (COSY, HSQC) to distinguish diastereomers or tautomers. For example, a peak at δ 5.17 ppm might indicate a chiral center; coupling constants (JJ-values) clarify spatial arrangements. Discrepancies due to solvent effects (DMSO vs. CDCl3_3) require re-evaluation under standardized conditions .

Q. What reactor design considerations improve scalability for gram-scale synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic chloromethylation. Key parameters include residence time distribution (RTD) and membrane compatibility (e.g., avoiding chloride corrosion). Pilot studies using microreactors (≤100 mL volume) reduce side reactions (e.g., over-alkylation) .

Q. How do kinetic studies elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Pseudo-first-order kinetics track the disappearance of starting materials (e.g., via UV-Vis at λ = 254 nm). Arrhenius plots (ln k vs. 1/T) determine activation energy (EaE_a), distinguishing concerted (lower EaE_a) vs. stepwise mechanisms. Isotopic labeling (e.g., 13C^{13}C) traces intermediates in multi-step pathways .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation products (e.g., hydrolysis to 3-hydroxymethyl derivatives) are quantified. pH-rate profiles (pH 2–12) identify optimal storage conditions (e.g., pH 5–7 for maximum shelf life) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Reactant of Route 2
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

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